N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea
Overview
Description
Scientific Research Applications
Human Exposome Research
This compound is not a naturally occurring metabolite and is found only in individuals exposed to it or its derivatives. It’s part of the human exposome, which is the measure of all the exposures of an individual in a lifetime and how those exposures relate to health . Understanding its presence and effects can provide insights into environmental toxicology and public health.
Organic Synthesis Intermediates
The compound serves as an intermediate in organic synthesis. Its unique structure makes it suitable for constructing complex molecules for pharmaceuticals and agrochemicals, aiding in the development of new drugs and treatments .
Coordination Chemistry
As a potential ligand, this compound can bind to transition metals, forming complexes that are useful in catalysis and polymerization reactions. These complexes can be applied in creating functional materials and in supramolecular chemistry .
Inhibitor of Oxidative Phosphorylation
In the agricultural sector, derivatives of this compound, such as diafenthiuron, act as inhibitors of oxidative phosphorylation. They disrupt ATP formation, which is crucial for the survival of phytophagous mites and various pests, making it an effective ingredient in pesticides .
Supramolecular Chemistry
The compound’s ability to form hydrogen bonds and its bulky arylamidine structure make it a candidate for designing new supramolecular structures. These structures have applications in creating new materials with specific properties like enhanced conductivity or molecular recognition .
Precursor for Amidine-N-Oxide Derivatives
It serves as a precursor for the synthesis of amidine-N-oxide derivatives. These derivatives have applications in medicinal chemistry, where they are explored for their potential therapeutic properties .
Environmental Monitoring
Due to its synthetic nature, monitoring the presence of this compound in the environment can be crucial for assessing pollution levels and the effectiveness of waste management systems. It can serve as a marker for industrial contamination .
properties
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[4-(4-nitrophenyl)sulfanylphenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-16(2)22-6-5-7-23(17(3)4)24(22)27-25(29)26-18-8-12-20(13-9-18)32-21-14-10-19(11-15-21)28(30)31/h5-17H,1-4H3,(H2,26,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFITGBWVLQNCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433020 | |
Record name | N-[2,6-Di(propan-2-yl)phenyl]-N'-{4-[(4-nitrophenyl)sulfanyl]phenyl}urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea | |
CAS RN |
228544-65-8 | |
Record name | N-[2,6-Di(propan-2-yl)phenyl]-N'-{4-[(4-nitrophenyl)sulfanyl]phenyl}urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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